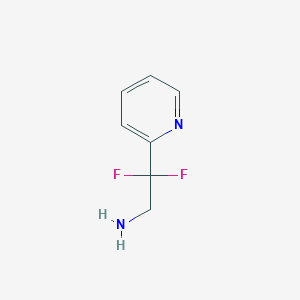

2,2-Difluoro-2-pyridin-2-ylethaneamine

概要

説明

Synthesis Analysis

The synthesis of fluorinated pyridines, such as DFPEA, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of DFPEA is characterized by its molecular formula C7H8F2N2 . The molecular weight of DFPEA is 158.15 .Physical And Chemical Properties Analysis

DFPEA has a predicted boiling point of 243.7±35.0 °C and a predicted density of 1.208±0.06 g/cm3 . Its storage temperature is 2-8°C .科学的研究の応用

Coordination Chemistry and Luminescent Properties

2,2-Difluoro-2-pyridin-2-ylethaneamine derivatives have been explored in coordination chemistry, particularly for creating luminescent lanthanide compounds that have applications in biological sensing. Iron complexes with related ligands exhibit unique thermal and photochemical spin-state transitions, indicating potential for creating responsive materials and sensors (Halcrow, 2005).

Potentiometric Sensors

These derivatives have been utilized in designing potentiometric sensors for selective determination of specific metal ions, such as neodymium(III). The creation of polymeric membrane-selective electrodes showcases the utility of 2,2-Difluoro-2-pyridin-2-ylethaneamine derivatives in analytical chemistry for environmental monitoring and the detection of trace elements in various samples (Shamsipur et al., 2005).

Metallo-Supramolecular Assembly

The compound's structural analogs contribute to the self-assembly of metallo-supramolecular polygons, highlighting its role in the creation of complex molecular architectures. These assemblies are crucial for developing novel materials with specific electronic, magnetic, and structural properties for nanotechnology applications (Brusilowskij et al., 2011).

Synthesis of Fluoroanalogs

Research on the synthesis of fluoroanalogs of DDT using 2,2-Difluoro-2-pyridin-2-ylethaneamine derivatives demonstrates their significance in creating more stable and potentially less toxic alternatives to traditional pesticides. The study emphasizes the importance of these compounds in developing environmentally friendly pest control solutions (Prakash et al., 2011).

Thrombin Inhibition

2,2-Difluoro-2-pyridin-2-ylethaneamine derivatives have also found applications in medicinal chemistry as potent thrombin inhibitors. These findings could contribute to the development of new therapeutic agents for conditions associated with thrombosis and related cardiovascular diseases (Lee et al., 2007).

特性

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKNQWWXUIYRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-pyridin-2-ylethaneamine | |

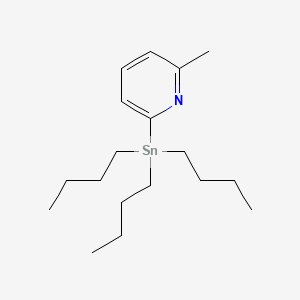

Synthesis routes and methods I

Procedure details

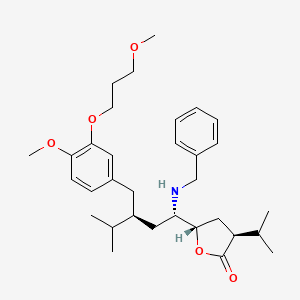

Synthesis routes and methods II

Procedure details

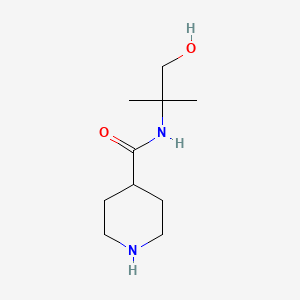

Synthesis routes and methods III

Procedure details

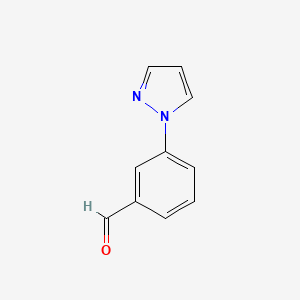

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)